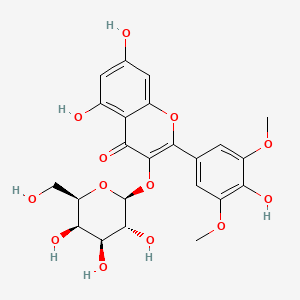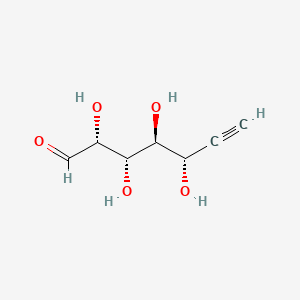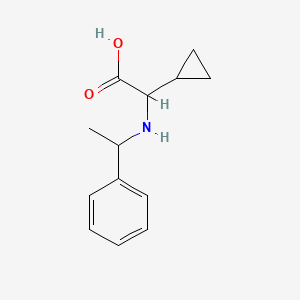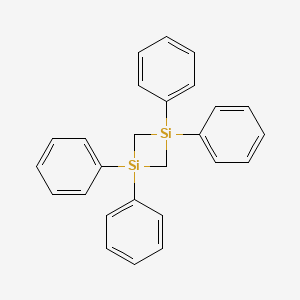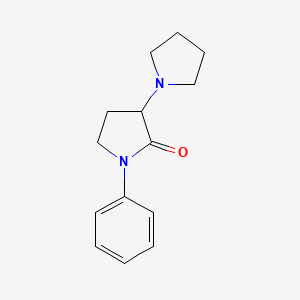![molecular formula C20H22N4O2 B14748484 N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide CAS No. 3259-65-2](/img/structure/B14748484.png)
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles. The aziridine moiety is known for its high reactivity due to the ring strain, making this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with aromatic amines. One common method includes the reaction of 4-(aziridine-1-carbonylamino)-3-methylphenylamine with 2-methylphenyl aziridine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine rings.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Primary and secondary amines
Substitution: Various substituted amines, thiols, and alcohol derivatives
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and as a crosslinking agent in various materials
Wirkmechanismus
The mechanism of action of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide involves the reactivity of the aziridine rings. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and crosslinking. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): Similar structure but with different substituents on the aromatic rings.
4,4’-Bis(aziridine-1-carbonylamino)diphenylmethane: Another compound with aziridine rings but different connectivity.
Uniqueness
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is unique due to the specific arrangement of the aziridine rings and the methyl groups on the aromatic rings. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3259-65-2 |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-13-11-15(3-5-17(13)21-19(25)23-7-8-23)16-4-6-18(14(2)12-16)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
FMDPSTITBZDRNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)C)NC(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




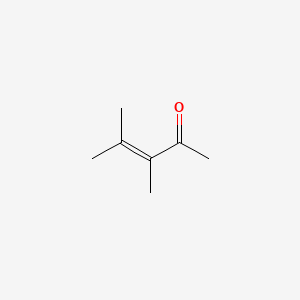
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
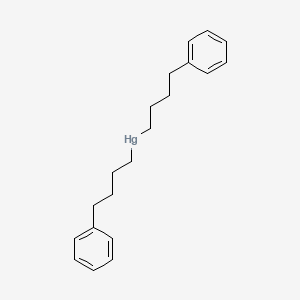
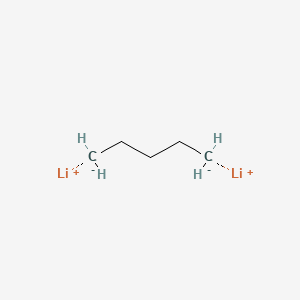
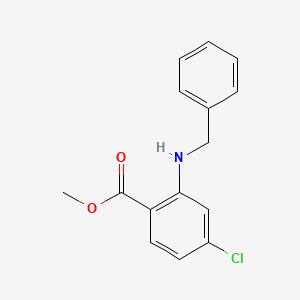
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
